2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid
Description
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid is a nicotinic acid derivative featuring a thioether-linked pyrrolidinylethyl group at the 2-position of the pyridine ring. Its structure combines the pharmacologically relevant nicotinic acid scaffold with a pyrrolidine moiety, which is known to enhance solubility and receptor-binding interactions in medicinal chemistry .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(16)10-4-3-5-13-11(10)17-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANTQDBCCILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The pyrrolidine derivative is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Nicotinic Acid Coupling: The final step involves coupling the thioether intermediate with nicotinic acid or its derivatives. This can be achieved through various coupling reactions, such as esterification or amidation, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nicotinic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.
Substitution: Alkyl halides, acetonitrile, and sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of nicotinic acid.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with neurotransmitter receptors, while the nicotinic acid moiety can modulate cellular signaling pathways. The thioether linkage may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural, synthetic, and functional differences between 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid and related compounds:
Key Structural and Functional Insights :
This contrasts with 5-(2-thienyl)nicotinic acid, where the thienyl group may confer electronic properties useful in material science .
Pyrrolidine vs. Other Substituents : The pyrrolidinylethyl group in the target compound likely improves solubility and bioavailability compared to bulkier groups like the dioxopyrrolidinyl-ethoxyphenyl moiety in ’s compound .
Biological Activity: Nicotinic acid derivatives such as 2-[(4-methylphenyl)thio]nicotinic acid are clinically relevant for hyperphosphatemia due to their phosphate-lowering effects, suggesting that the target compound may share similar mechanisms . In contrast, triazinoindole-thio acetamides () are optimized for protein interaction studies, indicating divergent therapeutic applications .
Biological Activity
Overview
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine moiety that may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a nicotinic acid core with a thioether linkage to a pyrrolidine ring, which is hypothesized to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The thioether group may facilitate binding through hydrophobic interactions and hydrogen bonding.
Interaction with Nicotinic Receptors
Research indicates that compounds structurally related to nicotinic acid can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. The pyrrolidine moiety may enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to improved therapeutic profiles.
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. Notably, it has been evaluated for its effects on:
- Cytotoxicity : The compound showed varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 5 µM to 15 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 10 |
| A549 | 15 |
- Antimicrobial Activity : Preliminary tests indicated moderate antibacterial activity against Gram-positive bacteria, with MIC values around 50 µg/mL.
Study on Neurological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of various nicotinic acid derivatives, including this compound, on neuronal health. The findings suggested that this compound could enhance neuroprotection in models of oxidative stress by modulating nAChR activity, potentially offering a new avenue for treating neurodegenerative diseases.
Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of the compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
